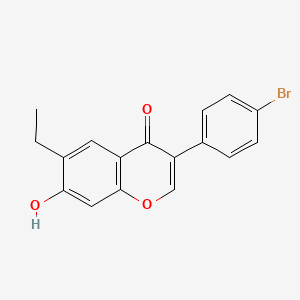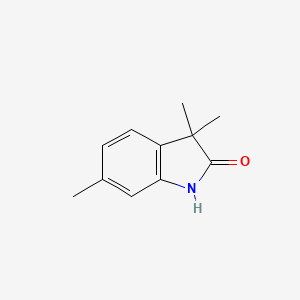
Sodium dihydrobis(2-methoxyethyl)aluminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Sodium bis(2-methoxyethoxy)alumanide can be synthesized through the controlled alcoholysis of sodium aluminum hydride with 2-methoxyethanol. The reaction proceeds as follows: [ \text{NaAlH}_4 + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{NaAlH}_2(\text{OCH}_2\text{CH}_2\text{OCH}_3)_2 + \text{H}_2 ] In industrial production, sodium aluminum hydride is prepared by reacting sodium, aluminum, and hydrogen at high temperature and pressure .
Análisis De Reacciones Químicas
Sodium bis(2-methoxyethoxy)alumanide undergoes various types of chemical reactions, primarily reduction reactions. It is effective in reducing aldehydes, ketones, esters, and anhydrides to primary alcohols. It also reduces ketoximes and aldoximes to primary amines and cyclic compounds such as lactones and epoxides to diols . Common reagents and conditions used in these reactions include toluene as a solvent and reflux conditions. Major products formed from these reactions are alcohols, amines, and diols .
Aplicaciones Científicas De Investigación
Sodium bis(2-methoxyethoxy)alumanide has numerous applications in scientific research. In chemistry, it is used as a reducing agent for the synthesis of various organic compounds. In biology, it is employed in the reduction of nitroarenes to azoxyarenes, azoarenes, or hydroazoarenes, depending on the reaction conditions . In medicine, it is used in the synthesis of pharmaceutical intermediates. Industrially, it is used as a catalyst in the ring-opening polymerization reactions and as a tosyl deprotecting agent .
Mecanismo De Acción
The mechanism by which sodium bis(2-methoxyethoxy)alumanide exerts its effects involves the transfer of hydride ions to the substrate. The compound features a tetrahedral aluminum center attached to two hydride and two alkoxide groups. Upon reaction, the hydride ions are transferred to the electrophilic centers of the substrate, leading to the reduction of the functional groups .
Comparación Con Compuestos Similares
Sodium bis(2-methoxyethoxy)alumanide is often compared with lithium aluminum hydride due to their similar reducing properties. sodium bis(2-methoxyethoxy)alumanide is considered a safer alternative as it does not have the pyrophoric nature, short shelf-life, or limited solubility of lithium aluminum hydride. It is also soluble in aromatic solvents, whereas lithium aluminum hydride is only soluble in ethers . Similar compounds include sodium aluminum hydride, lithium aluminum hydride, and diisobutylaluminum hydride .
Propiedades
Fórmula molecular |
C6H14AlNaO4 |
|---|---|
Peso molecular |
200.14 g/mol |
InChI |
InChI=1S/2C3H7O2.Al.Na/c2*1-5-3-2-4;;/h2*2-3H2,1H3;;/q2*-1;2*+1 |
Clave InChI |
CKVKLEFDNAHFMO-UHFFFAOYSA-N |
SMILES canónico |
COCCO[Al-]OCCOC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dichlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B8807951.png)





![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-](/img/structure/B8808000.png)

![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B8808020.png)

![Benzoic acid, 4-[[[[4-(ethoxycarbonyl)phenyl]amino]methylene]amino]-, ethyl ester](/img/structure/B8808027.png)
![4-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8808034.png)
